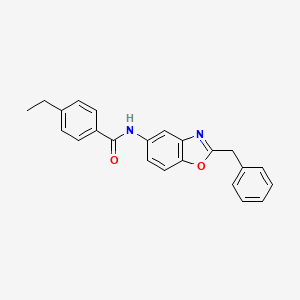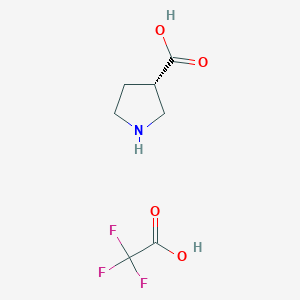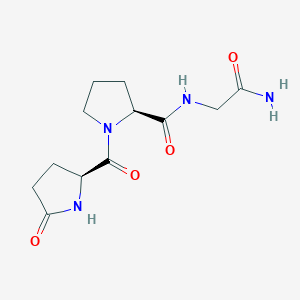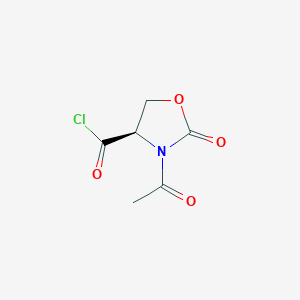
1,4,6-Tribromo-dibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides better control over the bromination process and can yield high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
1,4,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of methoxy-dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran or partially dehalogenated dibenzofuran derivatives.
科学研究应用
1,4,6-Tribromo-dibenzofuran has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their interactions with biological targets.
Environmental Chemistry: Studied for its environmental impact and behavior, including its persistence and degradation in various ecosystems.
作用机制
The mechanism of action of 1,4,6-Tribromo-dibenzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.
In materials science, the compound’s electronic properties are influenced by the presence of bromine atoms, which can affect its conductivity, light absorption, and emission characteristics. These properties are exploited in the design of organic electronic devices.
相似化合物的比较
Similar Compounds
1,2,6-Tribromo-dibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions. It may exhibit different reactivity and properties compared to 1,4,6-Tribromo-dibenzofuran.
1,3,5-Tribromo-dibenzofuran: A structural isomer with bromine atoms at positions 1, 3, and 5. Its chemical behavior and applications may vary due to the different substitution pattern.
Dibenzofuran: The parent compound without bromine substitution. It serves as a reference for understanding the impact of bromination on the compound’s properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at positions 1, 4, and 6 can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
属性
CAS 编号 |
617707-43-4 |
|---|---|
分子式 |
C12H5Br3O |
分子量 |
404.88 g/mol |
IUPAC 名称 |
1,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H |
InChI 键 |
CVADOVBDHHGHTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(C=CC(=C23)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)



